![molecular formula C2H10OSi2 B089178 1,3-Dimethyldisiloxane CAS No. 14396-21-5](/img/structure/B89178.png)
1,3-Dimethyldisiloxane
Overview
Description
1,3-Dimethyldisiloxane is a chemical compound with the molecular formula C2H10OSi2. It has an average mass of 106.271 Da and a monoisotopic mass of 106.027016 Da .
Synthesis Analysis
The synthesis of 1,3-Dimethyldisiloxane can be achieved from iodomethylsilane . Another approach involves the development of new membrane materials by copolymerization, modification of the polysiloxane chain (in the backbone and pendant chains), and the development of mixed matrix membranes .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyldisiloxane can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The infrared multiphoton decomposition of 1,3-dimethyldisiloxane induced by a TEA CO2 laser yields gaseous C1–C2 hydrocarbons, methylsilane, dimethylsilane, methyldisiloxane, and trimethyldisiloxane . These products provide evidence for a range of decomposition steps; amongst these, cleavage of the Si–O bond is important .Scientific Research Applications
Chemical Vapor Deposition : Pola et al. (2000) demonstrated that the infrared multiphoton decomposition of 1,3-dimethyldisiloxane can be induced by a TEA CO2 laser, producing a range of hydrocarbons and methylsilicones. This process is significant for the chemical vapor deposition of nano-structured methyl(hydrido)silicone phases, which have applications in materials science (Pola et al., 2000).
Synthesis of Silsesquioxanes : Stefanowska et al. (2019) developed highly effective procedures for the addition of 1-dimethylsiloxy-3,5,7,9,11,13,15-heptaisobutylpentacyclo-[9.5.1.13,9.15,15.17,13]octasiloxane to symmetrically 1,4-disubstituted 1,3-diynes, leading to novel silsesquioxanes with various functional groups. These compounds have potential applications due to their unique structures and reactive functionalities (Stefanowska et al., 2019).
Lewis Basicity Studies : Passmore and Rautiainen (2012) used 1,3-Dimethyldisiloxane to study its Lewis basicity compared to ethers, providing insights into the electronic structure and bonding in silicon-based compounds. This research is important for understanding the chemical behavior of siloxanes in various applications (Passmore & Rautiainen, 2012).
Metabolite Identification : Varaprath et al. (1999) identified major urinary metabolites of octamethylcyclotetrasiloxane in rats, including dimethylsilanediol and methylsilanetriol, which are related to 1,3-Dimethyldisiloxane. This study is significant for understanding the biological fate and potential health impacts of siloxane compounds (Varaprath et al., 1999).
Crystal Structure Analysis : Suyama et al. (2007) synthesized 1,3-Dimethyl- or 1,3-divinyl-1,3-di-t-butoxydisiloxane-1,3-diol and 1,3-diphenyldisiloxane-1,1,3,3-tetraol by hydrolysis of diisocyanatodisiloxanes and tetrachlorodisiloxane, studying their crystal structures. This research contributes to the development of silanol-based materials for various applications (Suyama et al., 2007).
Catalysis in Chemical Synthesis : Ballivet-Tkatchenko et al. (2003) investigated 1,3-dimethoxytetrabutyldistannoxane, a compound related to 1,3-Dimethyldisiloxane, in the synthesis of dimethyl carbonate from CO2 and methanol. This study highlights the potential of siloxane derivatives in catalysis and green chemistry applications (Ballivet-Tkatchenko et al., 2003).
Safety And Hazards
Future Directions
The most promising approaches to making polysiloxane-based membranes more selective are considered. These approaches can be subdivided into three groups: (1) development of new membrane materials by copolymerization, (2) modification of the polysiloxane chain (in the backbone and pendant chains), and (3) development of mixed matrix membranes .
properties
InChI |
InChI=1S/C2H6OSi2/c1-4-3-5-2/h1-2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBFOGOAAUCWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]O[Si]C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312039 | |
Record name | Disiloxane, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyldisiloxane | |
CAS RN |
14396-21-5 | |
Record name | 1,3-Dimethyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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